molecular formula C19H21FN2O3S B5002104 2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide

2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide

Cat. No. B5002104
M. Wt: 376.4 g/mol
InChI Key: OZFCMYJCXZUYAE-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as MPSPF, is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide involves the inhibition of various enzymes, as mentioned above. The exact mechanism of inhibition varies depending on the enzyme targeted. For example, this compound inhibits carbonic anhydrase by binding to the active site of the enzyme and blocking its activity. Similarly, it inhibits histone deacetylase by binding to the enzyme's catalytic domain and preventing it from deacetylating histones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme targeted. For example, inhibition of carbonic anhydrase has been shown to reduce intraocular pressure, making it a potential treatment for glaucoma. Inhibition of histone deacetylase has been linked to the treatment of cancer, as it can induce apoptosis (programmed cell death) in cancer cells. Inhibition of phosphodiesterase has been linked to the treatment of asthma, as it can relax bronchial smooth muscle and improve airflow.

Advantages and Limitations for Lab Experiments

2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for various enzymes. However, it also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide. One potential direction is the optimization of the synthesis method to improve yields and purity of the final product. Another direction is the exploration of its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and asthma. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide involves a multistep process that begins with the reaction of 2-fluorobenzoyl chloride with 2-methylphenylamine to yield 2-fluoro-N-(2-methylphenyl)benzamide. The next step involves the reaction of this intermediate compound with piperidine-1-sulfonyl chloride to yield the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and phosphodiesterase. These enzymes play important roles in various physiological processes, and their inhibition has been linked to the treatment of various diseases, such as cancer, Alzheimer's disease, and asthma.

properties

IUPAC Name

2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-7-3-4-8-18(14)21-19(23)16-13-15(9-10-17(16)20)26(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFCMYJCXZUYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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